molecular formula C15H18N2O2 B5544491 6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline

6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline

Cat. No.: B5544491
M. Wt: 258.32 g/mol
InChI Key: XVIUMDVSKSVQDW-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-4-(morpholin-4-yl)quinoline is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline is 258.136827821 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

One study describes the synthesis of a series of quinolines, including derivatives similar to 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, through Buchwald–Hartwig amination. These compounds exhibit strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions, indicating their utility in studies involving DNA (Bonacorso et al., 2018).

Fluorescent Labeling Reagent

6-Methoxy-4-quinolone, a related compound, demonstrates strong fluorescence and stability in a wide pH range, making it an excellent candidate for biomedical analysis. Its derivative, designed for fluorescent labeling, shows promising application in the determination of carboxylic acids, indicating the potential of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline in similar applications (Hirano et al., 2004).

Chemical Transformations and Biological Evaluations

Research on 6-methoxy-2-arylquinoline analogues, closely related to the compound , has been conducted to investigate their potential as P-glycoprotein inhibitors, a crucial aspect in overcoming drug resistance in cancer therapy. This study highlights the compound's potential in biomedical research, particularly in enhancing the efficacy of chemotherapeutic agents (Aboutorabzadeh et al., 2018).

Anticorrosion and Antiviral Activities

Furthermore, the corrosion inhibition properties of novel quinoline derivatives on iron have been explored through computational studies, suggesting their application in protecting metals from corrosion. This indicates the versatility of quinoline compounds in industrial applications as well (Erdoğan et al., 2017). Additionally, certain indolo[2,3-b]quinoline derivatives have shown anticancer and antiviral activities, underscoring the potential of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline in medical research (Shibinskaya et al., 2010).

Properties

IUPAC Name

4-(6-methoxy-2-methylquinolin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-9-15(17-5-7-19-8-6-17)13-10-12(18-2)3-4-14(13)16-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIUMDVSKSVQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.